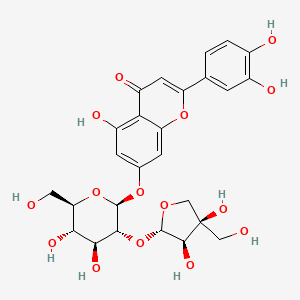

Graveobioside A

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Graveobioside A has several scientific research applications:

Chemistry: Used as a reference compound in the study of flavonoid glycosides.

Biology: Investigated for its antioxidant and enzyme inhibitory activities.

Industry: Utilized in the development of health supplements and functional foods.

Mecanismo De Acción

Target of Action

Graveobioside A, a compound derived from the cornflower (Centaurea cyanus) water extract (CC), primarily targets the cannabinoid receptors CB1 and CB2 . These receptors play a crucial role in the regulation of various physiological processes, including pain sensation, mood, and memory .

Mode of Action

This compound interacts with its targets by inhibiting CB1 and upregulating CB2 . This modulation of cannabinoid receptors leads to the stimulation of protein synthesis and suppression of protein degradation . The compound’s interaction with these receptors favors anabolic processes, contributing to its muscle-protective action .

Biochemical Pathways

This compound affects several biochemical pathways. It mitigates oxidative stress, promotes myofiber growth, and boosts ATP production in C2C12 myotubes . The compound reduces protein degradation markers, increases mitochondrial content, and activates protein synthesis signaling . These changes in the biochemical pathways contribute to the compound’s protective effect against muscle wasting .

Pharmacokinetics

It is known that the compound exhibits excellent uric acid-lowering effects and high dose-dependence . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are multifaceted. In vitro, the compound mitigates oxidative stress, promotes myofiber growth, and boosts ATP production . In vivo, this compound treatment attenuates muscle wasting induced by Dexamethasone (DEX), as evidenced by enhanced grip strength, exercise performance, and modulation of muscle gene expression related to differentiation, protein turnover, and exercise performance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has been shown to exhibit horticultural activity against abiotic stresses such as drought, salinity, and low temperature . .

Análisis Bioquímico

Biochemical Properties

Graveobioside A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit horticultural activity against abiotic stresses such as drought, salinity, and low temperature

Cellular Effects

This compound has demonstrated inhibitory activities against human liver (HepG-2), colon (Caco-2), and breast (MCF-7) cancer cell lines . It has been observed that this compound contents increase under salt stress . These findings suggest that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Graveobioside A can be synthesized through the extraction of flavone glycosides from plant sources such as celery seeds. The extraction process typically involves the use of solvents like ethanol, followed by purification using techniques such as high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials, followed by purification and crystallization. The process may include steps like solvent extraction, filtration, and drying to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions: Graveobioside A undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidation products.

Hydrolysis: Acid hydrolysis of this compound yields apigenin, luteolin, and chrysoeriol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Hydrolysis: Acidic conditions, typically using hydrochloric acid or sulfuric acid, are employed for hydrolysis.

Major Products Formed:

Oxidation: Various oxidized flavonoid derivatives.

Hydrolysis: Apigenin, luteolin, and chrysoeriol.

Comparación Con Compuestos Similares

Apiin: Another flavonoid glycoside found in celery, known for its antioxidant properties.

Luteolin: A flavonoid with similar antioxidant and enzyme inhibitory activities.

Chrysoeriol: A flavonoid derived from the hydrolysis of Graveobioside A.

Uniqueness: this compound is unique due to its specific glycosidic linkage and its potent enzyme inhibitory activities, particularly against xanthine oxidase. This makes it a valuable compound in the treatment of hyperuricemia and gout .

Propiedades

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O15/c27-7-18-20(33)21(34)22(41-25-23(35)26(36,8-28)9-37-25)24(40-18)38-11-4-14(31)19-15(32)6-16(39-17(19)5-11)10-1-2-12(29)13(30)3-10/h1-6,18,20-25,27-31,33-36H,7-9H2/t18-,20-,21+,22-,23+,24-,25+,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXNEFJASLJGTK-YRCFQSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301201107 | |

| Record name | Luteolin 7-O-[2-(β-D-apiofuranosyl)-β-D-glucopyranoside] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301201107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506410-53-3 | |

| Record name | Luteolin 7-O-[2-(β-D-apiofuranosyl)-β-D-glucopyranoside] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506410-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luteolin 7-O-[2-(β-D-apiofuranosyl)-β-D-glucopyranoside] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301201107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Graveobioside A and where is it found?

A1: this compound is a flavonoid glycoside primarily found in the leaves of certain plants, including bell peppers (Capsicum annuum) [, , ] and celery seeds [].

Q2: Can abiotic stress be used to increase this compound content in plants?

A2: Yes, research suggests that subjecting bell pepper plants to abiotic stresses like salt stress, cold stress, or a combination of both, can significantly increase the accumulation of this compound in their leaves [, ]. This finding holds potential for enhancing the industrial extraction of this valuable flavonoid.

Q3: Are there non-destructive methods to estimate this compound content in plants?

A3: Researchers have explored using non-destructive tools like Dualex and Multiplex to assess this compound content in bell pepper leaves. Indices derived from these instruments showed a moderate correlation with this compound concentrations measured through HPLC (R² = 0.51–0.71) [, ]. This suggests potential for non-invasive monitoring of this compound levels in living plants.

Q4: Does the concentration of this compound change as leaves mature?

A4: Studies indicate that this compound concentrations tend to decrease in leaves as they age, even under stress conditions [, ]. This highlights the importance of considering leaf age when developing strategies for maximizing this compound yield.

Q5: Does this compound possess any notable biological activity?

A5: While research on this compound is ongoing, a study demonstrated that it exhibited antidiabetic activity in vitro, inhibiting α-glucosidase with an IC50 value of 292.73 mg/mL []. This finding suggests potential therapeutic applications for this compound, warranting further investigation.

Q6: What analytical techniques are used to identify and quantify this compound?

A7: Researchers primarily employ High-performance liquid chromatography-mass spectrometry (HPLC-MS) to identify and quantify this compound in plant extracts [, , ]. This technique allows for accurate determination of this compound levels, even in complex mixtures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-tert-butyl-1-[(5-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2433111.png)

![2-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2433120.png)

![N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2433123.png)

![(NE)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B2433130.png)

![N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2433131.png)